(R)-2-Amino-2-(4-methoxyphenyl)acetic acid: Physical Properties & Characterization Guide
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid: Physical Properties & Characterization Guide
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
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Executive Summary
(R)-2-Amino-2-(4-methoxyphenyl)acetic acid (also known as D-4-Methoxyphenylglycine) is a critical chiral building block in the synthesis of semi-synthetic
This guide provides a definitive reference for the physical characterization of this compound, synthesizing experimental data with validated protocols for quality control. It addresses the common confusion between the methoxy- and hydroxy- (D-HPG) derivatives and establishes a robust framework for handling and analysis.
Chemical Identity & Stereochemistry[1][2]
The precise identification of the enantiomer is paramount, as the (R)-configuration corresponds to the D-amino acid series utilized in antibiotic side chains (e.g., related to the D-HPG side chain of Amoxicillin).[1]
| Attribute | Detail |
| IUPAC Name | (2R)-2-Amino-2-(4-methoxyphenyl)acetic acid |
| Common Synonyms | D-4-Methoxyphenylglycine; (R)-4-Methoxyphenylglycine; D-4-OMe-Phg |
| CAS Number | 24593-49-5 (Specific (R)-isomer) Note: 19789-59-4 refers to the racemate.[1] |
| Molecular Formula | C |
| Molecular Weight | 181.19 g/mol |
| SMILES | COc1ccc(cc1)C(=O)O |
| Stereochemistry | (R)-configuration (Cahn-Ingold-Prelog); D-configuration (Fischer) |
Stereochemical Verification
The (R)-enantiomer is dextrorotatory (+) or levorotatory (-) depending strictly on the solvent and pH due to protonation states.[1] In standard acidic pharmacopeial conditions (1 M HCl), phenylglycine derivatives typically exhibit levorotatory rotation (
Thermodynamic & Solid-State Properties[1]
The solid-state properties of (R)-2-Amino-2-(4-methoxyphenyl)acetic acid are dominated by strong intermolecular hydrogen bonding typical of zwitterionic amino acids.[1]
Thermal Profile[1]
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Melting Point: 235 – 240 °C (with decomposition).[1]
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Technical Insight: The compound does not exhibit a clean liquid melt.[1] It undergoes sublimation and simultaneous decomposition (decarboxylation/deamination) near the melting range. DSC (Differential Scanning Calorimetry) analysis typically shows a sharp endotherm immediately followed by an irregular exotherm.[1]
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Hygroscopicity: Low to Moderate.[1] Storage in a desiccator is required to prevent surface adsorption of moisture, which can induce caking and affect weight-based stoichiometry in synthesis.[1]
Solubility Profile
The compound behaves as an ampholyte.[1] Its solubility is minimal at the isoelectric point (pI) and increases significantly in acidic or basic media.[1]
| Solvent System | Solubility Behavior | Mechanism |
| Water (pH ~6) | Low (< 10 mg/mL) | Zwitterionic lattice energy dominates solvation enthalpy.[1] |
| 1.0 M HCl | High (> 50 mg/mL) | Protonation of amine forms the soluble cation ( |
| 1.0 M NaOH | High (> 50 mg/mL) | Deprotonation of carboxylic acid forms the soluble anion ( |
| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |
| Non-polar (Hexane) | Insoluble | High polarity of the zwitterion prevents dissolution. |
Experimental Protocols
Protocol A: Enantiomeric Purity Determination (Chiral HPLC)
Objective: To quantify the presence of the (S)-enantiomer (L-isomer impurity) down to 0.1%.[1]
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Column: Crown ether-based CSP (e.g., Daicel CROWNPAK CR-I(+)) or Zwitterionic Teicoplanin (e.g., Chirobiotic T).[1]
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Mobile Phase: Aqueous Perchloric Acid (pH 1.5 – 2.0).[1]
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Why: Acidic pH ensures the amino group is fully protonated (
), which is required for inclusion complexation with the crown ether selector.[1]
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Flow Rate: 0.5 mL/min (low flow prevents backpressure issues with viscous aqueous phases).
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Detection: UV at 225 nm (Phenyl ring absorption).[1]
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Temperature: 25 °C (Lower temperatures can enhance resolution but increase pressure).[1]
Figure 1: Workflow for Chiral HPLC analysis utilizing a crown-ether stationary phase mechanism.
Protocol B: Specific Optical Rotation ( )
Objective: Quality control identity test.[1]
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Preparation: Accurately weigh 1.00 g of the dried substance.
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Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in 1.0 M HCl (not water).
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Note: Using water results in poor solubility and inconsistent readings due to pH fluctuations affecting the zwitterionic equilibrium.[1]
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Measurement: Measure optical rotation at 589 nm (Sodium D-line) at 20 °C using a 1 dm cell.
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Calculation:
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Target Range: Typically levorotatory (-) in 1 M HCl, comparable to D-Phenylglycine (approx -155° to -160°), though the methoxy substituent may shift the magnitude.[1] Always compare against a certified reference standard.
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Handling, Stability & Safety
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Storage: Store at +2°C to +8°C. Keep container tightly closed.
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Stability: Stable under normal conditions.[1] Avoid exposure to strong oxidizers.[1]
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Safety (GHS):
References
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Chemical Identity & CAS: PubChem Compound Summary for CID 24852886 (Related Hydroxy) and CID 4106784 (Methoxy derivative).[1] National Library of Medicine.[1]
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Chiral Resolution Methods: Ager, D. J., et al. "Commercial, Synthetic Nonproteinogenic Amino Acids."[1] Chemical Reviews, 2005.[1] (Discusses phenylglycine synthesis and resolution).
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HPLC Methodology: Application Guide for Crownpak CR(+) Columns. Daicel Corporation.[1] (Standard method for alpha-amino acids).[1]
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Solid State Properties: "Physical Properties of Amino Acids." CRC Handbook of Chemistry and Physics.[1] (General zwitterionic behavior references).
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Safety Data: Material Safety Data Sheet (MSDS) for CAS 24593-49-5. Sigma-Aldrich / Merck Millipore.[1]
